Cas no 475237-79-7 ((2,5-dimethylphenyl)carbamoylmethyl 2-(3-methoxyphenyl)acetate)

(2,5-Dimethylphenyl)carbamoylmethyl 2-(3-methoxyphenyl)acetate is a specialized chemical compound with potential applications in pharmaceutical and agrochemical research. Its structure combines a carbamoylmethyl group with a substituted phenylacetate moiety, offering unique reactivity and functional versatility. The presence of both dimethylphenyl and methoxyphenyl groups enhances its lipophilicity, which may improve membrane permeability in bioactive applications. This compound is of interest for its potential as an intermediate in the synthesis of more complex molecules, particularly those targeting receptor modulation or enzyme inhibition. Its stability under standard conditions and well-defined synthetic pathway make it a reliable candidate for further derivatization and study in medicinal chemistry.
(2,5-dimethylphenyl)carbamoylmethyl 2-(3-methoxyphenyl)acetate structure
475237-79-7 structure
Product Name:(2,5-dimethylphenyl)carbamoylmethyl 2-(3-methoxyphenyl)acetate
CAS No:475237-79-7
MF:C19H21NO4
MW:327.374345541
CID:5330550
Update Time:2025-10-29

(2,5-dimethylphenyl)carbamoylmethyl 2-(3-methoxyphenyl)acetate Chemical and Physical Properties

Names and Identifiers

    • 2-[(2,5-dimethylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate
    • [2-(2,5-dimethylanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate
    • STL168937
    • 2-((2,5-dimethylphenyl)amino)-2-oxoethyl 2-(3-methoxyphenyl)acetate
    • (2,5-dimethylphenyl)carbamoylmethyl 2-(3-methoxyphenyl)acetate
    • Inchi: 1S/C19H21NO4/c1-13-7-8-14(2)17(9-13)20-18(21)12-24-19(22)11-15-5-4-6-16(10-15)23-3/h4-10H,11-12H2,1-3H3,(H,20,21)
    • InChI Key: IWPJAKWXANNCBV-UHFFFAOYSA-N
    • SMILES: O(C(CC1C=CC=C(C=1)OC)=O)CC(NC1C=C(C)C=CC=1C)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 7
  • Complexity: 426
  • XLogP3: 3.3
  • Topological Polar Surface Area: 64.599

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(2,5-dimethylphenyl)carbamoylmethyl 2-(3-methoxyphenyl)acetate Related Literature

Additional information on (2,5-dimethylphenyl)carbamoylmethyl 2-(3-methoxyphenyl)acetate

Introduction to (2,5-Dimethylphenyl)Carbamoylmethyl 2-(3-Methoxyphenyl)Acetate (CAS No. 475237-79-7)

(2,5-Dimethylphenyl)carbamoylmethyl 2-(3-methoxyphenyl)acetate, identified by its CAS number 475237-79-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a unique structural motif composed of a carbamoyl group linked to an acetic acid derivative, exhibits promising characteristics that make it a valuable intermediate in the development of novel therapeutic agents.

The molecular structure of (2,5-dimethylphenyl)carbamoylmethyl 2-(3-methoxyphenyl)acetate encompasses two distinct aromatic rings: a 2,5-dimethylphenyl ring and a 3-methoxyphenyl ring. The presence of these aromatic systems, coupled with the carbamoyl and acetic acid functionalities, suggests potential interactions with biological targets such as enzymes and receptors. These interactions are critical for modulating biological pathways and have implications in drug discovery and development.

In recent years, there has been growing interest in the synthesis and application of heterocyclic compounds that incorporate multiple functional groups. The structural features of (2,5-dimethylphenyl)carbamoylmethyl 2-(3-methoxyphenyl)acetate align well with this trend, as they provide a versatile scaffold for further chemical modifications. Such modifications can enhance the pharmacological properties of the compound, including its solubility, bioavailability, and target specificity.

One of the most compelling aspects of this compound is its potential role in the development of small-molecule inhibitors. The carbamoyl group is known to participate in hydrogen bonding interactions, which are essential for binding to biological targets. Additionally, the methoxy group on the phenyl ring can influence electronic properties and metabolic stability. These features make (2,5-dimethylphenyl)carbamoylmethyl 2-(3-methoxyphenyl)acetate an attractive candidate for further exploration in medicinal chemistry.

Recent studies have highlighted the importance of computational methods in predicting the binding affinity and pharmacokinetic properties of novel compounds. Computational modeling has been used to analyze the interactions between (2,5-dimethylphenyl)carbamoylmethyl 2-(3-methoxyphenyl)acetate and various biological targets. These studies have provided valuable insights into how structural modifications can optimize drug-like properties. For instance, computational simulations have suggested that introducing additional polar groups could enhance binding affinity to specific enzymes.

The synthesis of (2,5-dimethylphenyl)carbamoylmethyl 2-(3-methoxyphenyl)acetate presents an interesting challenge due to its complex structural framework. Traditional synthetic approaches often involve multi-step reactions that require careful optimization to ensure high yield and purity. Advances in synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have made it possible to construct complex molecules more efficiently. These techniques have been instrumental in facilitating the synthesis of this compound.

In addition to its synthetic significance, (2,5-dimethylphenyl)carbamoylmethyl 2-(3-methoxyphenyl)acetate has potential applications in material science and agrochemicals. The presence of aromatic rings and functional groups makes it a suitable candidate for designing polymers with enhanced thermal stability or for developing novel pesticides with improved efficacy.

The pharmacological profile of this compound is still under investigation, but preliminary studies suggest that it may exhibit inhibitory activity against certain enzymes involved in inflammatory pathways. Inhibitors of these enzymes have shown promise in treating conditions such as arthritis and cancer. Further research is needed to fully elucidate the therapeutic potential of (2,5-dimethylphenyl)carbamoylmethyl 2-(3-methoxyphenyl)acetate.

The development of new drugs relies heavily on interdisciplinary collaboration between chemists, biologists, and pharmacologists. The study of compounds like (2,5-dimethylphenyl)carbamoylmethyl 2-(3-methoxyphenyl)acetate exemplifies this collaborative approach. By combining synthetic chemistry with computational modeling and biological testing, researchers can accelerate the discovery process and bring new therapeutic agents to market more quickly.

In conclusion, (2,5-dimethylphenyl)carbamoylmethyl 2-(3-methoxyphenyl)acetate (CAS No. 475237-79-7) is a multifaceted compound with significant potential in pharmaceutical research and industrial applications. Its unique structural features make it a valuable intermediate for drug development, while its functional groups offer opportunities for further chemical innovation. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing both medicinal chemistry and material science.

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